molecular formula C21H24N4O5S3 B2838068 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide CAS No. 683259-49-6

4-[cyclohexyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Katalognummer: B2838068
CAS-Nummer: 683259-49-6
Molekulargewicht: 508.63
InChI-Schlüssel: WQFRKORBQVVBJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[cyclohexyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H24N4O5S3 and its molecular weight is 508.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-[cyclohexyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound belonging to the class of sulfonamides. This compound has garnered attention due to its potential biological activities, particularly in the fields of immunology and oncology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C21H22N4O3S2C_{21}H_{22}N_4O_3S_2, with a molecular weight of approximately 438.56 g/mol. The structural components include:

  • Cyclohexyl group : Contributes to lipophilicity and potential receptor interactions.
  • Sulfamoyl groups : Essential for biological activity, often involved in enzyme inhibition.
  • Benzothiazole moiety : Known for its pharmacological properties.

The mechanism of action of this compound primarily involves the inhibition of specific enzymes or receptors, which can lead to modulation of various biological pathways. Notably, it has been shown to activate nuclear factor κB (NF-κB) pathways upon stimulation with Toll-like receptor (TLR)-4 agonists, enhancing immune responses through the release of immunostimulatory cytokines in human monocytic cell lines and murine dendritic cells .

Structure-Activity Relationships (SAR)

Recent studies have explored the SAR of sulfamoyl benzamidothiazole derivatives. Modifications at different positions on the benzothiazole ring have been systematically evaluated to determine their impact on biological activity. Compounds that retained the sulfamoyl group exhibited enhanced potency in activating NF-κB and promoting cytokine release compared to their analogs lacking this functional group .

Case Studies

  • Immunomodulatory Effects : In a study using THP-1 cells, compounds similar to this compound demonstrated significant upregulation of pro-inflammatory cytokines such as IL-6 and TNF-alpha after exposure to LPS . This suggests a potential application in vaccine adjuvant development.
  • Anticancer Activity : Preliminary investigations have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogs were tested against breast cancer cell lines and showed promising results in inhibiting cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
ImmunomodulationEnhanced NF-κB activation; increased cytokine release
CytotoxicitySignificant inhibition of cancer cell proliferation
AntimicrobialPotential activity against bacterial strains

Table 2: Structure-Activity Relationship Insights

Modification PositionEffect on ActivityReference
Benzothiazole RingEssential for NF-κB activation
Sulfamoyl GroupCritical for enzyme inhibition
Cyclohexyl GroupAffects lipophilicity and receptor binding

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be controlled to minimize side products?

  • Methodological Answer : The synthesis involves sequential functionalization of the benzamide and benzothiazole cores. Key steps include:

  • Sulfamoylation : Introduce sulfamoyl groups via coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert atmospheres (N₂ or Ar) to prevent oxidation .
  • Cyclohexyl(methyl)amine attachment : Use nucleophilic substitution or amide bond formation in polar aprotic solvents (e.g., DMF or dichloromethane) at controlled temperatures (0–25°C) to avoid undesired ring-opening of the benzothiazole .
  • Purity control : Monitor intermediates via TLC (Rf values) and purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfamoyl proton signals at δ 3.1–3.3 ppm; benzothiazole C=N at ~160 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight (e.g., m/z ~492.5 g/mol) .
  • Elemental analysis : Validate C, H, N, S content against theoretical values .

Q. What preliminary biological screening assays are appropriate for evaluating this compound’s bioactivity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Fluorometric assays for kinases or sulfotransferases (e.g., using ADP-Glo™ kinase assay kits) .
  • Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Core modifications : Synthesize derivatives with varied substituents (e.g., replacing cyclohexyl with cyclopentyl or aryl groups) to assess steric/electronic effects on target binding .
  • QSAR modeling : Use software like Schrödinger’s Maestro to correlate molecular descriptors (logP, polar surface area) with bioactivity data .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase IX) to identify critical binding interactions .

Q. What experimental strategies resolve contradictions in bioactivity data across different cell lines or assay conditions?

  • Methodological Answer :

  • Dose-response normalization : Account for variations in cell permeability (e.g., use efflux pump inhibitors like verapamil in resistant lines) .
  • Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain potency discrepancies .
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for direct binding kinetics or transcriptomics (RNA-seq) for pathway enrichment .

Q. What are the best practices for evaluating this compound’s selectivity toward intended vs. off-target proteins?

  • Methodological Answer :

  • Kinome-wide profiling : Use kinase inhibitor pulldown assays (KINOMEscan®) to quantify binding to >400 kinases .
  • Proteomic profiling : SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment .
  • Toxicity screens : Zebrafish embryo models (FET assay) to assess developmental toxicity and organ-specific effects .

Q. Experimental Design & Data Analysis

Q. How should researchers design dose-ranging studies for in vivo efficacy trials?

  • Methodological Answer :

  • MTD determination : Conduct a 14-day repeat-dose toxicity study in rodents (3–5 dose levels) to establish maximum tolerated dose (MTD) .
  • PK/PD integration : Measure plasma concentrations (LC-MS/MS) and correlate with tumor volume reduction in xenograft models .
  • Control groups : Include vehicle, positive control (e.g., doxorubicin), and a structurally unrelated sulfamoyl analog to isolate mechanism-specific effects .

Q. What statistical approaches are recommended for analyzing high-throughput screening data with this compound?

  • Methodological Answer :

  • Z-score normalization : Calculate z-scores for each well to identify hits (z > 3 or < -3) .
  • False discovery rate (FDR) : Apply Benjamini-Hochberg correction to adjust p-values in multi-parametric assays .
  • Machine learning : Train random forest models on screening data to predict novel targets or synergistic drug combinations .

Eigenschaften

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S3/c1-25(15-5-3-2-4-6-15)33(29,30)16-9-7-14(8-10-16)20(26)24-21-23-18-12-11-17(32(22,27)28)13-19(18)31-21/h7-13,15H,2-6H2,1H3,(H2,22,27,28)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFRKORBQVVBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.